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Compound of Interest

Compound Name: 1-Formyl-beta-carboline

Cat. No.: B1336114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Formyl-β-carboline is a notable alkaloid derivative recognized for its diverse biological

activities, including potential as a neuroprotective agent and its role in inhibiting viral entry

through signaling pathway modulation.[1][2][3] This technical guide provides a comprehensive

overview of the spectroscopic characterization of 1-Formyl-β-carboline. It includes a summary

of expected quantitative spectroscopic data, detailed experimental protocols for key analytical

techniques, and a visualization of its known signaling pathway interactions. This document is

intended to serve as a valuable resource for researchers engaged in the study and

development of β-carboline-based compounds.

Chemical Structure and Properties
Systematic Name: 9H-pyrido[3,4-b]indole-1-carbaldehyde

Molecular Formula: C₁₂H₈N₂O

Molecular Weight: 196.21 g/mol

CAS Number: 20127-63-3[4]

Appearance: Typically a yellow powder
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Spectroscopic Data
While a complete set of experimentally validated spectroscopic data for 1-Formyl-β-carboline is

not readily available in the public domain, the following tables summarize the expected values

based on the analysis of similar β-carboline and aromatic aldehyde compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Chemical shifts (δ) are in ppm. Predicted values are based on standard chemical shift

tables and data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.1 s 1H H-1' (Aldehyde)

~8.5 d 1H H-3

~8.2 d 1H H-8

~7.8 d 1H H-4

~7.6 t 1H H-6

~7.4 t 1H H-7

~7.3 d 1H H-5

~9.0 br s 1H N-9-H

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~193 C-1' (C=O)

~145 C-1

~141 C-4a

~138 C-8a

~130 C-4b

~129 C-6

~122 C-3

~121 C-5

~120 C-7

~115 C-4

~112 C-8

~128 C-9a

Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad N-H Stretch (Indole)

~3100-3000 Medium Aromatic C-H Stretch

~2850, ~2750 Medium, Sharp Aldehyde C-H Stretch

~1685-1705 Strong, Sharp
C=O Stretch (Aromatic

Aldehyde)[5][6][7][8]

~1620-1450 Medium-Strong C=C and C=N Ring Stretching

~1350 Medium C-N Stretch

~750 Strong
Ortho-disubstituted Benzene

C-H Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

λmax (nm) Molar Absorptivity (ε) Transition

~240 High π → π

~290 Medium π → π

~350 Low n → π*

Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

196 High [M]⁺

195 High [M-H]⁺

167 Medium [M-CHO]⁺

140 Medium [M-CHO-HCN]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 1-Formyl-β-

carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Formyl-β-carboline in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The use of a high-purity

solvent is crucial for accurate results.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12

ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Use a spectral width of approximately 220 ppm.
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A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

generally required due to the lower natural abundance and smaller gyromagnetic ratio of

the ¹³C nucleus.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC =

39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the

powdered 1-Formyl-β-carboline sample directly onto the ATR crystal. Ensure good contact

between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg

of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a

fine powder. Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr

pellet.

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of 1-Formyl-β-carboline in a UV-grade solvent

such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock

solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance falls within

the linear range of the instrument (typically 0.1-1.0 AU).[9][10]

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Fill a second matched quartz cuvette with the sample solution.

Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.

Scan the sample over a wavelength range of 200-800 nm.[11]

Data Processing: The software will automatically subtract the blank spectrum from the

sample spectrum. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 1-Formyl-β-carboline in a suitable volatile

solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[12]

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source can be used. For alkaloid analysis, ESI is often

preferred for its soft ionization.[12][13]

Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-

500.
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Optimize ion source parameters such as capillary voltage and desolvation temperature to

maximize the signal of the protonated molecule [M+H]⁺.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition.

Signaling Pathway and Experimental Workflow
1-Formyl-β-carboline has been identified as an inhibitor of the PI3K/Akt signaling pathway,

which plays a crucial role in cell survival and proliferation.[3][14][15][16] This inhibition is a key

mechanism of its antiviral activity, particularly against the Newcastle disease virus (NDV).[15]

[17][18]
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Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.
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The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel compound like 1-Formyl-β-carboline.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b1336114?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

